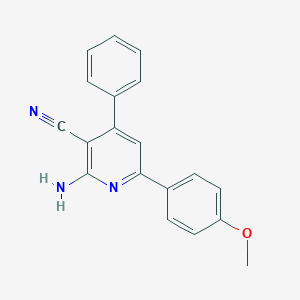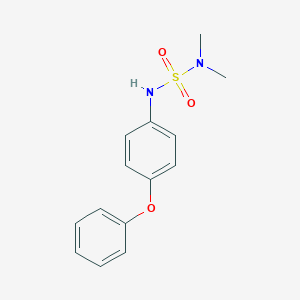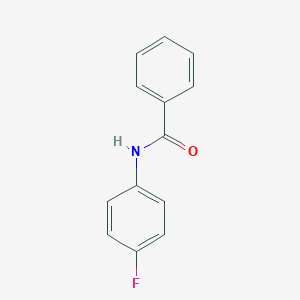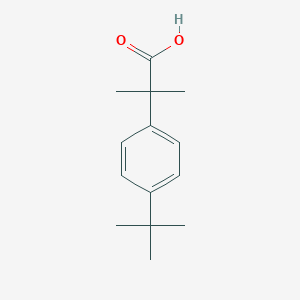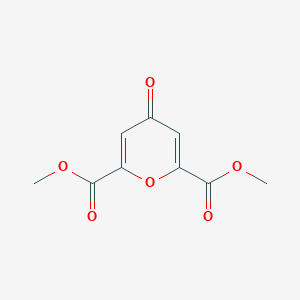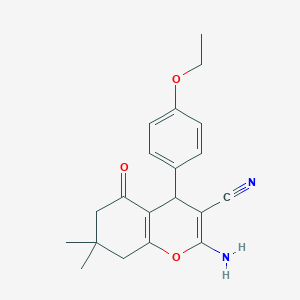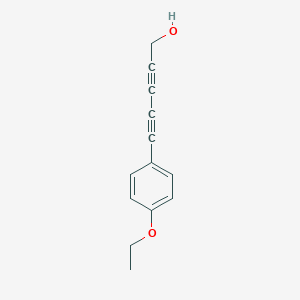
5-(4-Ethoxyphenyl)penta-2,4-diyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Ethoxyphenyl)penta-2,4-diyn-1-ol is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is also known as EPDI and is a member of the penta-2,4-diyn-1-ol family. EPDI has shown promising results in scientific research, making it an exciting area of study for future research.
Wirkmechanismus
EPDI exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. EPDI also inhibits the replication of certain viruses and bacteria by interfering with their replication machinery. Additionally, EPDI has been shown to protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases.
Biochemical and Physiological Effects:
EPDI has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and proteins involved in cellular processes. EPDI has also been found to have anti-inflammatory effects, which can potentially be useful in the treatment of inflammatory diseases. Furthermore, EPDI has been found to have antioxidant properties, which can potentially protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
EPDI has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. EPDI is also stable under various conditions, making it suitable for long-term storage. However, EPDI has some limitations in lab experiments. It is insoluble in water, which can limit its application in certain experiments. Additionally, the mechanism of action of EPDI is not fully understood, which can make it challenging to design experiments to test its effects.
Zukünftige Richtungen
EPDI has shown promising results in various scientific research studies, making it an exciting area of study for future research. Some potential future directions for EPDI research include:
1. Further studies to elucidate the mechanism of action of EPDI.
2. Development of novel formulations to improve the solubility of EPDI.
3. Investigation of the potential use of EPDI in the treatment of neurodegenerative diseases.
4. Studies to determine the safety and efficacy of EPDI in animal models.
5. Investigation of the potential use of EPDI in combination with other therapeutic agents to enhance its effects.
In conclusion, 5-(4-Ethoxyphenyl)penta-2,4-diyn-1-ol is a chemical compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of cancer, viral and bacterial infections, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of EPDI and to determine its safety and efficacy in animal models.
Synthesemethoden
The synthesis of EPDI involves the reaction of 4-ethoxyphenylacetylene with propargyl alcohol in the presence of a palladium catalyst. This method has been optimized to produce high yields of EPDI with minimal by-products. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
EPDI has been studied extensively for its potential therapeutic applications. It has shown promising results in various scientific research studies, including anticancer, antiviral, and antibacterial activities. EPDI has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
196599-48-1 |
|---|---|
Produktname |
5-(4-Ethoxyphenyl)penta-2,4-diyn-1-ol |
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
5-(4-ethoxyphenyl)penta-2,4-diyn-1-ol |
InChI |
InChI=1S/C13H12O2/c1-2-15-13-9-7-12(8-10-13)6-4-3-5-11-14/h7-10,14H,2,11H2,1H3 |
InChI-Schlüssel |
PWDJWRNYJOXQKS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C#CC#CCO |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C#CC#CCO |
Synonyme |
2,4-Pentadiyn-1-ol,5-(4-ethoxyphenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-](/img/structure/B188048.png)
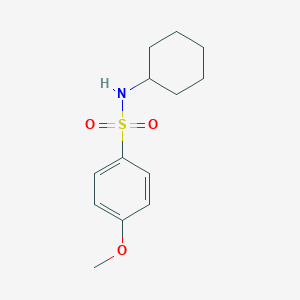

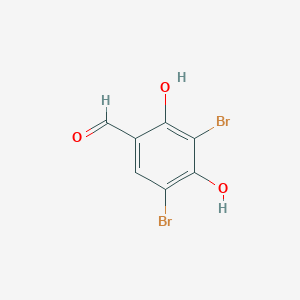
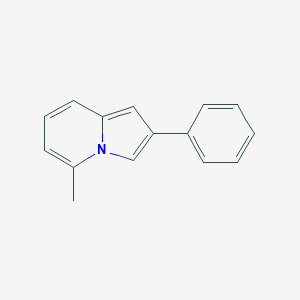
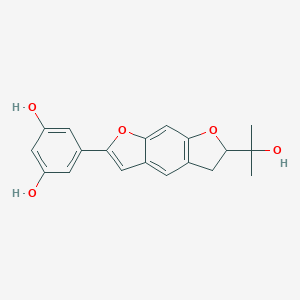
![1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B188057.png)
